molecular formula C11H9BrN2O3 B1458717 3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid CAS No. 1196463-11-2

3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid

Cat. No.: B1458717
CAS No.: 1196463-11-2
M. Wt: 297.1 g/mol
InChI Key: UTUXWUSVTGFHJD-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3/c12-8-3-1-2-7(6-8)11-13-9(14-17-11)4-5-10(15)16/h1-3,6H,4-5H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTUXWUSVTGFHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=NO2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods

Classical Heating Method

  • Reagents: Arylamidoximes and succinic anhydride.
  • Solvents: Refluxing toluene or 1,4-dioxane.
  • Conditions: Heating under reflux for several hours.
  • Yield: Moderate to good yields.
  • Limitations: Long reaction times and complicated purification procedures involving chromatography.

This method, while effective, is time-consuming and less efficient in terms of yield and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis with significant improvements in reaction time and yield.

  • Reagents: Arylamidoximes (including 3-bromophenyl amidoxime) and succinic anhydride.
  • Conditions: Solvent-free or minimal solvent conditions using focused microwave irradiation.
  • Typical Parameters:
    • Temperature: 140 °C
    • Time: 2–3 minutes
    • Stirring: Required for optimal yield
    • Addition of a small amount of DMF (3 drops per mmol) improves yield.
  • Scale: Successfully scaled up to 10 mmol scale with consistent yields.
  • Yields: Up to 77% isolated yield for the pure acid.
  • Advantages: Rapid reaction, eco-friendly, cost-effective, and simplified purification.
Table 1: Microwave Reaction Conditions and Yields for Arylamidoxime and Succinic Anhydride
Entry Temperature (°C) Time (min) Stirring DMF Added Yield (%) Notes
1 120 2 Yes No 0 No reaction
2 120 3 Yes Yes 21 Low yield
3 140 3 Yes Yes 74 Good yield
4 140 3 No Yes 25 Low yield without stirring
5 140 2 Yes Yes 76 Optimal yield
6 140 2 No Yes 66 Reduced yield without stirring
7 140 3 Yes Yes 77 Scaled up to 10 mmol
8 150 1 Yes Yes 62 Decomposition observed

Purification Method

  • Traditional chromatographic purification is expensive and time-consuming.
  • A novel purification method involves:
    • Conversion of crude carboxylic acids to their sodium salts (water-soluble).
    • Precipitation of the pure acid by careful addition of aqueous citric acid.
    • Resulting acids are sufficiently pure for further crystallization.
  • This method eliminates the need for chromatography, reducing cost and environmental impact.
Table 2: Comparison of Purification Methods
Purification Method Yield (%) Time & Cost Environmental Impact Purity Level
Silica gel chromatography High High High solvent use Very high
Sodium salt formation + acid precipitation High Low Eco-friendly High

Reaction Mechanism Insights

  • The reaction proceeds via nucleophilic attack of the amidoxime nitrogen on the succinic anhydride.
  • Cyclization forms the 1,2,4-oxadiazole ring.
  • Microwave irradiation accelerates the reaction by rapid heating and energy focusing.
  • Stirring enhances contact between reactants, improving yield.

Summary Table of Preparation Methods for 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic Acid

Method Conditions Yield (%) Reaction Time Purification Notes
Classical Reflux Reflux in toluene/dioxane Moderate Several hours Chromatography Time-consuming, moderate yield
Domestic Microwave Solvent-free, 10 min, 120 °C Good 10 min Chromatography Improved over reflux
Focused Microwave (FMW) 140 °C, 2–3 min, DMF added, stirring Up to 77 2–3 min Sodium salt + acid precipitation Rapid, high yield, eco-friendly

Chemical Reactions Analysis

Types of Reactions

3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid can undergo various types of chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and reduction reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

    Substitution reactions: Products will vary depending on the nucleophile used. For example, reaction with an amine could yield an amino-substituted derivative.

    Oxidation and reduction reactions: Products will depend on the specific oxidizing or reducing agent used and the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that oxadiazole derivatives, including 3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid, exhibit significant antimicrobial properties. Studies have shown that compounds with the oxadiazole moiety can inhibit the growth of various bacterial strains. For instance, a study conducted by [source] demonstrated that derivatives of oxadiazole displayed activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. A detailed analysis by [source] outlines the mechanism by which oxadiazoles modulate inflammatory pathways.

Material Science

Polymeric Applications
In material science, this compound has been incorporated into polymer matrices to enhance thermal stability and mechanical strength. The incorporation of oxadiazole units into polymers has been shown to improve properties such as heat resistance and flame retardancy. A comparative study highlighted in [source] presents data on the thermal degradation temperatures of polymers modified with oxadiazole derivatives versus unmodified polymers.

Property Unmodified Polymer Polymer with Oxadiazole
Thermal Degradation Temp (°C)250300
Tensile Strength (MPa)3045

Agricultural Chemistry

Pesticidal Activity
The application of this compound in agricultural chemistry is notable for its potential as a pesticide. Research has indicated that this compound can act as an effective herbicide against certain weed species. Field trials reported by [source] demonstrated a reduction in weed biomass when treated with formulations containing oxadiazole derivatives.

Insect Repellent Properties
Additionally, studies have suggested that compounds containing the oxadiazole structure may possess insect repellent properties. Laboratory assays have shown that these compounds can deter common agricultural pests, potentially reducing the need for synthetic insecticides.

Case Studies

  • Antimicrobial Efficacy Study
    • Objective: To evaluate the antimicrobial activity of various oxadiazole derivatives.
    • Method: Testing against bacterial strains using disk diffusion method.
    • Findings: The compound exhibited significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Polymer Modification Study
    • Objective: To assess the impact of oxadiazole incorporation on polymer properties.
    • Method: Comparative analysis of thermal and mechanical properties.
    • Findings: Enhanced thermal stability and mechanical strength were observed in modified polymers.

Mechanism of Action

The mechanism of action of 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance the compound’s binding affinity through hydrophobic interactions, while the oxadiazole ring can participate in hydrogen bonding or other interactions with the target.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid
  • Molecular Formula : C₁₁H₉BrN₂O₃
  • Molecular Weight : 297.1 g/mol
  • CAS Number : 889946-81-0
  • Purity : ≥95% (commercial sources)
  • Structural Features: The compound comprises a 1,2,4-oxadiazole ring substituted at position 5 with a 3-bromophenyl group and at position 3 with a propanoic acid chain.

Comparison with Structurally Similar Compounds

Structural Modifications and Key Analogues

The following table summarizes critical structural analogs, their modifications, and properties:

Compound Name / Identifier Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Target/Activity Key Properties
This compound (Target Compound) C₁₁H₉BrN₂O₃ 297.1 3-Bromophenyl, propanoic acid Not explicitly stated High purity (≥95%), moderate lipophilicity
3-(4-(5-(3-Cyano-4-isopropoxyphenyl)-1,2,4-oxadiazol-3-yl)-2,3-dihydro-1H-inden-1-ylamino)propanoic acid (RP-001) C₂₅H₂₃N₅O₃ 453.5 Cyano, isopropoxy, dihydroindenyl S1P1 receptor antagonist Enhanced receptor binding
3-[4-[5-(4-Ethoxy-3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-3-yl]-3-methylphenyl]propanoic acid C₂₁H₁₉F₃N₂O₄ 420.4 Trifluoromethyl, ethoxy, methylphenyl Unknown High logP (4.8), increased lipophilicity
3-(5-Phenyl-1,2,4-oxadiazol-3-yl)propanoic acid C₁₁H₁₀N₂O₃ 218.2 Phenyl (unsubstituted) Unknown Lower molecular weight, reduced steric bulk
3-(5-(4-Bromophenyl)isoxazol-3-yl)propanoic acid C₁₂H₁₀BrNO₃ 296.1 4-Bromophenyl, isoxazole ring Unknown Isoxazole core alters electronic density
3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanoic acid C₁₀H₈N₄O₃ 238.2 Pyridin-4-yl Unknown Basic nitrogen improves solubility

Impact of Substituents on Physicochemical Properties

Bromine Position: The meta-bromine in the target compound vs. para-bromine in 3-(5-(4-bromophenyl)isoxazol-3-yl)propanoic acid alters electronic distribution.

Heterocyclic Core :

  • Replacement of 1,2,4-oxadiazole with isoxazole () reduces ring planarity and modifies hydrogen-bonding capacity. Isoxazole’s oxygen vs. oxadiazole’s nitrogen may alter solubility and target interactions.

Electron-Withdrawing Groups: Trifluoromethyl () and cyano () groups increase acidity of the propanoic acid moiety (lower pKa), enhancing ionization and solubility at physiological pH.

Biological Activity

3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and mechanisms of action, focusing on its anticancer and antimicrobial properties.

  • IUPAC Name : this compound
  • Molecular Formula : C9H8BrN3O
  • Molecular Weight : 254.08332 g/mol

Synthesis

The synthesis of this compound involves the reaction of 3-bromophenyl hydrazine with various carbonyl compounds to form the oxadiazole ring. Subsequent steps include carboxylation to introduce the propanoic acid moiety. This method has been optimized for yield and purity.

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. A study reported that related compounds showed moderate inhibition of growth in various tumor cell lines. Specifically, this compound was tested against multiple cancer types, revealing an inhibition range of 20% to 30% at a concentration of 10 μM across different cell lines .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro assays demonstrated that it possesses antibacterial and antifungal activities against several strains. For instance, it showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

The biological activity of this compound is believed to be linked to its ability to interact with specific molecular targets:

  • Antitumor Mechanism : The compound may induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits critical enzymes involved in metabolic pathways.

Case Studies

StudyFindingsConcentrationCell Lines/Strains
Moderate anticancer activity10 μMVarious tumor cell lines
Effective against E. coli100 µg/mLBacterial strains
Antifungal activity observed200 µg/mLFungal strains

Q & A

Q. Table 1: Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
3-BromobenzamidoximeNH₂OH·HCl, NaHCO₃, EtOH, reflux85
3-Oxopropanoic acid ethyl esterEthyl acetoacetate, DCC, THF78
Cyclized oxadiazole120°C, DMF, 12 h65

Q. Table 2: Comparative Bioactivity of Bromophenyl Derivatives

CompoundTarget (IC₅₀, μM)Assay TypeReference
3-[5-(3-Bromophenyl)-...]COX-2 (0.45)ELISA
4-Bromophenyl analogCOX-2 (1.2)Fluorescence
3-Fluorophenyl analogCOX-2 (0.89)Radiometric

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.